molecular formula C13H11NO3 B1273816 2-(4-aminophenoxy)benzoic Acid CAS No. 67724-03-2

2-(4-aminophenoxy)benzoic Acid

Cat. No.: B1273816
CAS No.: 67724-03-2
M. Wt: 229.23 g/mol
InChI Key: QHUNNXCUJKOGMN-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)benzoic Acid: is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of an aminophenoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenoxy)benzoic Acid typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 4-aminophenol and 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the chlorinated carbon of 2-chlorobenzoic acid, resulting in the formation of this compound.

    Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the nucleophilic aromatic substitution reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-aminophenoxy)benzoic Acid can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Oxidation: 2-(4-nitrophenoxy)benzoic Acid.

    Reduction: this compound derivatives with different substituents.

Scientific Research Applications

Chemistry:

    Synthesis of Polymers: Used as a monomer in the synthesis of high-performance polymers.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine:

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

    Antimicrobial Agents: Evaluated for its antimicrobial properties.

Industry:

    Organic Electronics: Utilized in the fabrication of organic electronic devices.

    Material Science: Incorporated into materials for enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)benzoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, influencing their function and activity.

Comparison with Similar Compounds

    2-(4-nitrophenoxy)benzoic Acid: Similar structure but with a nitro group instead of an amino group.

    2-(4-hydroxyphenoxy)benzoic Acid: Contains a hydroxyl group instead of an amino group.

    2-(4-methoxyphenoxy)benzoic Acid: Features a methoxy group in place of the amino group.

Uniqueness: 2-(4-aminophenoxy)benzoic Acid is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. The presence of the amino group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUNNXCUJKOGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377409
Record name 2-(4-aminophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67724-03-2
Record name 2-(4-aminophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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